L-703 606 Oxalate salt, known chemically as cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt, is a selective non-peptide antagonist of the neurokinin-1 receptor. This compound, with the Chemical Abstracts Service number 144425-84-3, is notable for its role in blocking the action of substance P, a neuropeptide involved in various physiological responses such as pain perception and inflammation. The compound is primarily sourced from chemical suppliers specializing in pharmaceutical-grade materials, including companies like Sigma-Aldrich and TargetMol Chemicals Inc. .
L-703 606 Oxalate salt falls under the category of organic compounds and specifically belongs to the class of azabicyclic amines. Its classification as an antagonist of the neurokinin-1 receptor positions it within pharmacological research focused on neuropeptide signaling pathways and their implications in therapeutic applications.
The synthesis of L-703 606 Oxalate salt involves several key steps:
The industrial production of L-703 606 Oxalate salt mirrors these laboratory methods but emphasizes optimization for large-scale synthesis. This includes utilizing high-yield reagents and advanced purification techniques to ensure product consistency and quality control.
The molecular formula for L-703 606 Oxalate salt is with a molecular weight of approximately 508.44 g/mol. The structure comprises an azabicyclic framework that contributes to its biological activity.
The compound's structural characteristics are pivotal in determining its interaction with biological targets, particularly its selectivity for the neurokinin-1 receptor, which is influenced by the spatial arrangement of its functional groups.
L-703 606 Oxalate salt can participate in various chemical reactions:
L-703 606 Oxalate salt functions by selectively binding to the neurokinin-1 receptor, effectively blocking substance P's action. This blockade inhibits downstream signaling pathways associated with various physiological processes such as pain transmission and inflammatory responses. The mechanism highlights its potential therapeutic applications in managing conditions like depression, anxiety, and nausea.
L-703 606 Oxalate salt exhibits specific physical properties that are relevant for its handling and application in research:
The chemical properties include stability under standard laboratory conditions, solubility in organic solvents, and reactivity profiles that align with its functional groups. These properties are crucial for predicting behavior in biological systems.
L-703 606 Oxalate salt finds diverse applications across several scientific domains:
The human NK1 receptor (NK1R) is a class A G protein-coupled receptor (GPCR) featuring seven transmembrane domains and a relatively long C-terminal tail. It exists as two principal isoforms: a full-length variant (407 aa) predominant in the CNS, and a truncated form (311 aa) primarily found in peripheral tissues. The full-length isoform demonstrates a 10-fold higher binding affinity for SP compared to the truncated version, underscoring the critical role of the intracellular C-terminal domain in ligand-receptor interactions and downstream signaling efficacy [2] [6].
L-703,606 ((2R,3S)-3-([(1H-indol-3-yl)methyl]-2-(methoxyphenyl)piperidine) is a highly selective, non-peptide antagonist that competitively inhibits SP binding at the orthosteric site. Structural studies involving chimeric NK1/NK3 receptors reveal that while SP binding involves extracellular domains (particularly exon 1-encoded regions), non-peptide antagonists like L-703,606 depend critically on transmembrane domains encoded by exons 4 and 5. These domains form a hydrophobic pocket where the indole and methoxyphenyl groups of L-703,606 form van der Waals contacts and π-π stacking interactions, ensuring specificity over NK2 and NK3 receptors [4].
Table 1: Structural Determinants of NK1 Receptor Ligand Binding
| Ligand Type | Critical Receptor Domains | Binding Affinity (Ki) | Dependence on C-terminal Tail |
|---|---|---|---|
| Substance P (Endogenous agonist) | Exon 1 (N-terminal/extracellular) | ~1.0 nM (full-length) | High (Full-length >> Truncated) |
| L-703,606 (Antagonist) | Exons 4-5 (Transmembrane helices) | ~0.2–0.5 nM | Moderate (Full-length preferred) |
| Peptidic Antagonists | Exon 1-3 (Extracellular loops) | ~5–20 nM | Variable |
This structural precision enables L-703,606 to achieve sub-nanomolar affinity (Ki ≈ 0.2–0.5 nM) and effectively block SP-induced receptor internalization and downstream calcium mobilization—key drivers of neurogenic inflammation [2] [5].
Early NK1 receptor antagonists were peptide analogs of SP, which suffered from poor metabolic stability, limited blood-brain barrier (BBB) penetration, and promiscuous activity at related tachykinin receptors. L-703,606 exemplifies the second generation of antagonists designed to overcome these limitations through non-peptidic chemistry.
In functional assays, L-703,606 demonstrates superior receptor occupancy and duration of action compared to peptidic antagonists. For example:
Table 2: Functional Comparison of NK1 Receptor Antagonists in Disease Models
| Antagonist Type | Model System | Key Efficacy Finding | Limitations |
|---|---|---|---|
| L-703,606 (Non-peptidic) | CFA-induced thermal hyperalgesia (Rat) | Reversed hyperalgesia at 4h, 4d, 2w | Ineffective against mustard oil-induced pain |
| B. burgdorferi-infected cortical tissue (Rhesus) | Reduced IL-6/CCL2/CXCL8 by 60–80% | Limited data on long-term neuroprotection | |
| Peptidic Antagonists | Capsaicin-induced tactile hypersensitivity (Rat) | Partial reversal at 1h | Rapid degradation; poor CNS penetration |
| Scald injury (Rat) | Modest reduction in edema at 4h | Short duration; peripheral effects only |
A critical advantage of non-peptidic antagonists is their modality-specific efficacy. While L-703,606 consistently alleviates thermal hyperalgesia in inflammatory models, it shows no activity against tactile hypersensitivity in CFA-treated rats—a nuance highlighting the complexity of SP signaling in different pain pathways [1] [3].
Though primarily an orthosteric antagonist, emerging evidence suggests L-703,606 may influence allosteric sites on the NK1 receptor or associated GPCRs. Allosteric modulators bind to sites distinct from the orthosteric pocket, inducing conformational changes that enhance or diminish receptor responses to primary ligands. For NK1R, this offers potential for pathway-selective signaling blockade without complete receptor shutdown [7].
In neuropathic pain models, L-703,606’s actions align with biased antagonism characteristics:
This functional selectivity positions L-703,606 as a template for developing bitopic ligands (molecules engaging both orthosteric and allosteric sites). Computational studies suggest its methoxyphenyl group may interact with a secondary pocket near transmembrane helix 7, stabilizing an inactive receptor conformation that sterically hinders Gαq coupling [7].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7